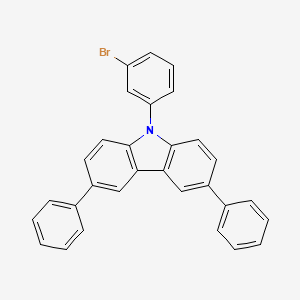
9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole
Cat. No. B3306560
Key on ui cas rn:
928050-07-1
M. Wt: 474.4 g/mol
InChI Key: YJEUUQOJSFGEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09276217B2
Procedure details


Mix together 0.4 g Pd2DBA3 and 0.4 g DPPF and 4.3 g sodium t-butoxide and dissolve into 200 mL xylenes in glove box. Stir 15 mins then add 25 g of 3-iodo-bromobenzene. Stir 15 mins then add 10 g carbazole and the mix brought to reflux. Reflux o/n. using an air condensor. Solution immediately is dark purple/brown but on reaching ˜80 C. it is dark reddish brown and cloudy. After heating close to reflux overnight, the solution is dark brown and clear. Evaporated outside the glove box in rotovap and then dissolved in DCM and extracted (soxhlet) through a bed of silica and basic alumina (stacked in soxhlet) using DCM. Collect dark orange solution and evaporate to dryness. Leaves a dark orange oil. Wash with methanol and then dissolve into ether and reprecipitate with methanol.





[Compound]
Name
xylenes
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:5])([O-])[CH3:3].[Na+].I[C:8]1[CH:9]=[C:10]([Br:14])[CH:11]=[CH:12][CH:13]=1.[CH:15]1[C:27]2[NH:26][C:25]3[C:20](=[CH:21]C=[CH:23][CH:24]=3)[C:19]=2[CH:18]=[CH:17][CH:16]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[C:2]1([C:5]2[CH:23]=[CH:24][C:25]3[N:26]([C:8]4[CH:9]=[C:10]([Br:14])[CH:11]=[CH:12][CH:13]=4)[C:27]4[C:19]([C:20]=3[CH:21]=2)=[CH:18][C:17]([C:15]2[CH:27]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:16][CH:15]=4)[CH:3]=[CH:25][CH:20]=[CH:21][CH:1]=1 |f:0.1,4.5.6.7.8,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(C=CC1)Br
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
Step Three
|
Name
|
|
|
Quantity
|
4.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
|
Step Four
[Compound]
|
Name
|
xylenes
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir 15 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir 15 mins
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Reflux o/n
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
close
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporated outside the glove box in rotovap
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in DCM
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted (soxhlet) through a bed of silica and basic alumina (stacked in soxhlet)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Collect dark orange solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Leaves a dark orange oil
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash with methanol
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolve into ether and reprecipitate with methanol
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C1=CC=CC=C1)C=1C=C(C=CC1)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
